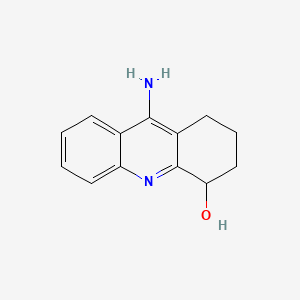![molecular formula C14H11ClN2O B1201530 (1H-Benzo[d]imidazol-2-yl)(4-chlorophenyl)methanol CAS No. 5028-38-6](/img/structure/B1201530.png)
(1H-Benzo[d]imidazol-2-yl)(4-chlorophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-Benzo[d]imidazol-2-yl)(4-chlorophenyl)methanol is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities. This compound features a benzimidazole ring fused with a phenyl group substituted with a chlorine atom and a hydroxymethyl group. Benzimidazole derivatives are widely recognized for their antimicrobial, antiviral, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Benzo[d]imidazol-2-yl)(4-chlorophenyl)methanol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method includes the reaction of o-phenylenediamine with 4-chlorobenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: (1H-Benzo[d]imidazol-2-yl)(4-chlorophenyl)carboxylic acid.
Reduction: (1H-Benzo[d]imidazol-2-yl)(4-aminophenyl)methanol.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Exhibits antimicrobial activity against various bacterial and fungal strains.
- Potential antiviral properties.
Medicine:
- Investigated for anticancer properties due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
- Explored as a potential therapeutic agent for parasitic infections.
Industry:
Mécanisme D'action
The mechanism of action of (1H-Benzo[d]imidazol-2-yl)(4-chlorophenyl)methanol involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential proteins or nucleic acids in microorganisms. In anticancer research, it can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting enzymes like topoisomerases .
Comparaison Avec Des Composés Similaires
- (1H-Benzo[d]imidazol-2-yl)phenylmethanol
- (1H-Benzo[d]imidazol-2-yl)(4-methylphenyl)methanol
- (1H-Benzo[d]imidazol-2-yl)(4-fluorophenyl)methanol
Comparison:
(1H-Benzo[d]imidazol-2-yl)phenylmethanol: Lacks the chlorine substituent, which may affect its biological activity and reactivity.
(1H-Benzo[d]imidazol-2-yl)(4-methylphenyl)methanol: The methyl group can influence the compound’s lipophilicity and metabolic stability.
(1H-Benzo[d]imidazol-2-yl)(4-fluorophenyl)methanol: The fluorine atom can enhance the compound’s ability to interact with biological targets due to its electronegativity.
(1H-Benzo[d]imidazol-2-yl)(4-chlorophenyl)methanol stands out due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity, making it a unique and valuable compound for various applications.
Propriétés
IUPAC Name |
1H-benzimidazol-2-yl-(4-chlorophenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c15-10-7-5-9(6-8-10)13(18)14-16-11-3-1-2-4-12(11)17-14/h1-8,13,18H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOMPWPNDFWOMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C3=CC=C(C=C3)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5028-38-6 |
Source


|
| Record name | HBBPC | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005028386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HBBPC (free base) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202591 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(6R,7S)-7-({[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietan-2-yl]carbonyl}amino)-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1201449.png)


![6,10-dimethyl-5-nitroso-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),5,8,10,12-pentaene](/img/structure/B1201455.png)

![(1S,13R,14S)-13,14-dimethyl-3,17-diaza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaene](/img/structure/B1201458.png)





![[6-[[7-Acetyloxy-15-(3-formylbut-3-en-2-yl)-2,6,6,10-tetramethyl-3-pentacyclo[12.3.1.01,14.02,11.05,10]octadecanyl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B1201468.png)


